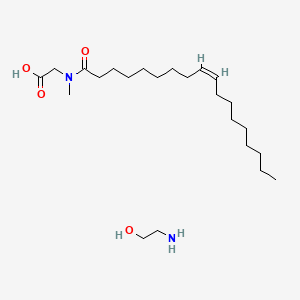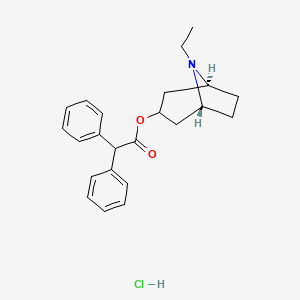![molecular formula C18H14N2O B15181191 2-(3-Methoxyphenyl)pyrazolo[1,5-A]quinoline CAS No. 94594-74-8](/img/structure/B15181191.png)
2-(3-Methoxyphenyl)pyrazolo[1,5-A]quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Methoxyphenyl)pyrazolo[1,5-A]quinoline is a heterocyclic compound that belongs to the class of pyrazoloquinolines. This compound is characterized by a pyrazole ring fused to a quinoline ring, with a methoxyphenyl group attached to the pyrazole ring. The molecular formula of this compound is C18H14N2O, and it has a molecular weight of 274.32 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methoxyphenyl)pyrazolo[1,5-A]quinoline typically involves the reaction of 2-chloroquinoline derivatives with phenylhydrazine in the presence of a solvent such as 1-pentanol. This reaction is followed by N-alkylation in the presence of sodium carbonate . Another method involves a cascade reaction combining aromatic nucleophilic substitution and Knoevenagel condensation under transition-metal-free conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
2-(3-Methoxyphenyl)pyrazolo[1,5-A]quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the quinoline and pyrazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted pyrazoloquinoline derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
2-(3-Methoxyphenyl)pyrazolo[1,5-A]quinoline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its interaction with various biological targets.
Industry: It is used in the development of new materials with specific electronic and photophysical properties.
Mecanismo De Acción
The mechanism of action of 2-(3-Methoxyphenyl)pyrazolo[1,5-A]quinoline involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to the disruption of cellular processes. It may also interact with DNA and proteins, affecting their function and leading to potential therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
Pyrazolo[1,5-A]pyrimidines: These compounds share a similar pyrazole ring fused to a pyrimidine ring and have been studied for their anticancer properties.
Pyrazolo[3,4-B]quinolines: These compounds have a similar structure but differ in the position of the fused rings and have been explored for their biological activities.
Uniqueness
2-(3-Methoxyphenyl)pyrazolo[1,5-A]quinoline is unique due to the presence of the methoxyphenyl group, which can influence its chemical reactivity and biological activity
Propiedades
Número CAS |
94594-74-8 |
|---|---|
Fórmula molecular |
C18H14N2O |
Peso molecular |
274.3 g/mol |
Nombre IUPAC |
2-(3-methoxyphenyl)pyrazolo[1,5-a]quinoline |
InChI |
InChI=1S/C18H14N2O/c1-21-16-7-4-6-14(11-16)17-12-15-10-9-13-5-2-3-8-18(13)20(15)19-17/h2-12H,1H3 |
Clave InChI |
WKLKMAQZDZIBBH-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC(=C1)C2=NN3C(=C2)C=CC4=CC=CC=C43 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















